![molecular formula C23H15ClF3N7O B2463357 N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-(trifluoromethyl)benzamide CAS No. 1007063-33-3](/img/structure/B2463357.png)
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-(trifluoromethyl)benzamide
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Overview
Description
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C23H15ClF3N7O and its molecular weight is 497.87. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Akt kinases . Akt kinases, also known as Protein Kinase B (PKB), play a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .
Mode of Action
This compound acts as an ATP-competitive inhibitor of Akt kinases . It binds to the ATP-binding pocket of Akt kinases, preventing the phosphorylation and activation of Akt . This results in the inhibition of the downstream signaling pathways regulated by Akt .
Biochemical Pathways
The inhibition of Akt kinases affects several downstream pathways. One of the key pathways is the PI3K/Akt/mTOR pathway , which is involved in cell survival and growth . By inhibiting Akt, this compound can suppress the activation of mTOR, a key regulator of cell growth and proliferation .
Pharmacokinetics
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .
Result of Action
The inhibition of Akt by this compound leads to a decrease in cell proliferation and an increase in apoptosis . This has been demonstrated in a breast cancer xenograft model, where the compound inhibited tumor growth .
Biological Activity
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-(trifluoromethyl)benzamide is a complex organic compound with significant biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity based on recent studies, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Overview of the Compound
The compound is characterized by a unique pyrazolo[3,4-d]pyrimidine core which is known for its diverse biological activities. The presence of a trifluoromethyl group and chlorophenyl moiety enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cancer progression and inflammatory responses.
- Enzyme Inhibition : It has been shown to act as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM depending on the specific target and cellular context .
- Apoptosis Induction : In MCF-7 breast cancer cells, the compound effectively induced apoptosis and inhibited cell migration, demonstrating its potential as an anticancer agent. Molecular docking studies suggest that it binds to hydrophobic pockets in target proteins, leading to functional inhibition .
Table 1: Biological Activity Summary
Activity Type | Target | IC50 (µM) | Effect |
---|---|---|---|
EGFR Inhibition | EGFR | 0.3 | Tumor growth inhibition |
VEGFR2 Inhibition | VEGFR2 | 7.60 | Angiogenesis inhibition |
Apoptosis Induction | MCF-7 Cells | N/A | Induces apoptosis |
Cell Migration | MCF-7 Cells | N/A | Inhibits migration |
Case Studies
Case Study 1: Anticancer Activity in MCF-7 Cells
In a study evaluating the anticancer properties of various pyrazolo[3,4-d]pyrimidine derivatives, this compound was tested for its effects on MCF-7 cells. The results indicated significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways. The compound's ability to disrupt cell cycle progression was also noted, leading to DNA fragmentation .
Case Study 2: Anti-inflammatory Properties
In addition to its anticancer activity, this compound has been investigated for its anti-inflammatory effects. It demonstrated notable inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in diseases characterized by chronic inflammation. The mechanism appears to involve modulation of signaling pathways related to NF-kB activation .
Structure-Activity Relationship (SAR)
The structural components of this compound contribute significantly to its biological activity:
- Chlorophenyl Group : Enhances binding affinity to target proteins.
- Trifluoromethyl Group : Increases lipophilicity and potentially improves bioavailability.
Table 2: Structure Activity Relationship Insights
Structural Feature | Influence on Activity |
---|---|
Chlorophenyl | Increased target binding affinity |
Trifluoromethyl | Enhanced lipophilicity and bioavailability |
Pyrazolo Core | Essential for enzyme inhibition |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown promising results against various cancer cell lines by inducing apoptosis and cell cycle arrest. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against tumors .
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against a range of pathogens. Studies have demonstrated that modifications in the pyrazolo[3,4-d]pyrimidine scaffold can lead to enhanced antibacterial and antifungal effects. The incorporation of the chlorophenyl moiety is believed to contribute to its antimicrobial efficacy by disrupting microbial cell membranes .
Anti-inflammatory Effects
Research indicates that pyrazolo[3,4-d]pyrimidines possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines suggests a mechanism that could be beneficial in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Synthesis Techniques
The synthesis of N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-(trifluoromethyl)benzamide typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the pyrazolo[3,4-d]pyrimidine core : This is often achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
- Introduction of substituents : The trifluoromethyl group can be introduced via electrophilic fluorination or by using trifluoroacetic anhydride during the synthesis process.
Structure-Activity Relationship (SAR) Analysis
The SAR studies reveal that variations in substituents on the pyrazolo[3,4-d]pyrimidine ring significantly influence biological activity. For example:
- Trifluoromethyl substitution : Enhances potency against certain cancer cell lines.
- Chlorophenyl modification : Increases antimicrobial activity.
These insights are crucial for designing more effective derivatives with optimized pharmacological profiles .
Case Study 1: Anticancer Evaluation
In a study published in 2023, a series of pyrazolo[3,4-d]pyrimidine derivatives were tested against breast cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited IC50 values in the low micromolar range, demonstrating significant anticancer activity .
Case Study 2: Antimicrobial Testing
Another study focused on evaluating the antimicrobial properties of various pyrazolo[3,4-d]pyrimidine derivatives revealed that those with trifluoromethyl groups showed enhanced activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF3N7O/c1-13-9-19(31-22(35)14-3-2-4-15(10-14)23(25,26)27)34(32-13)21-18-11-30-33(20(18)28-12-29-21)17-7-5-16(24)6-8-17/h2-12H,1H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZWULPAABSZBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.